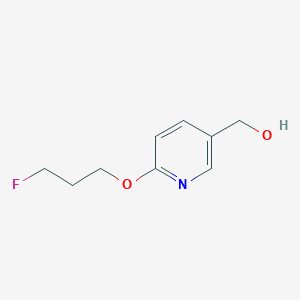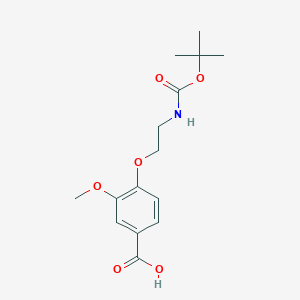![molecular formula C16H19BClFN2O2 B1406497 1H-吡唑,1-[(2-氯-5-氟苯基)甲基]-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)- CAS No. 1604036-69-2](/img/structure/B1406497.png)
1H-吡唑,1-[(2-氯-5-氟苯基)甲基]-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-
描述
The compound “1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a type of pyrazole derivative. Pyrazole derivatives are nitrogen-containing heterocyclic compounds that are widely used in various fields such as medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Suzuki-Miyaura cross-coupling reactions . The synthesis of the title compound could be achieved through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound was ascertained via X-ray diffraction (XRD) and calculated by exerting density functional theory (DFT). The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .科学研究应用
合成与表征
合成与 DFT 研究:4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑衍生物的合成是一个重要的研究领域。廖等人(2022)专注于这些化合物的合成和表征,包括通过 X 射线衍射和密度泛函理论(DFT)计算确定晶体结构,这些计算与实验数据一致 (廖、刘、王和周,2022)。
分子结构分析:杨等人(2021)进行了一项类似的研究,重点关注 1-(2-溴苄基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑的合成、晶体结构和 DFT 分析。他们的研究提供了对该化合物分子静电势和前沿分子轨道的见解 (杨、黄、陈、陈、高、柴和赵,2021)。
在医学和药理学中的潜在应用
抗菌活性:Rai 等人(2009)探索了 1H-吡唑衍生物的抗菌潜力。他们合成了一系列化合物并评估了它们对各种细菌菌株的有效性,突出了特定衍生物的显着抗菌活性 (Rai、Narayanaswamy、Shashikant 和 Arunachalam,2009)。
抗精神病药:Wise 等人(1987)研究了 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇作为潜在的抗精神病药。他们的研究发现,某些衍生物可以减少小鼠的自发运动,而不会与多巴胺受体相互作用,这是一种与传统抗精神病药不同的独特机制 (Wise、Butler、DeWald、Lustgarten、Pattison、Schweiss、Coughenour、Downs、Heffner 和 Pugsley,1987)。
抗氧化和抗癌特性
- 抗氧化剂和抗癌剂:Sunil 等人(2010)专注于带有 1H-吡唑-4-基的 triazolo-thiadiazoles 的抗氧化特性。他们展示了有效的抗氧化活性,并且对肝细胞癌细胞有希望的细胞毒性作用,表明了潜在的抗癌应用 (Sunil、Isloor、Shetty、Satyamoorthy 和 Prasad,2010)。
结构和化学研究
晶体结构测定:Loh 等人(2013)对 N-取代吡唑啉(包括 1H-吡唑衍生物)的结构表征进行了研究。他们对这些化合物的晶体结构和二面角提供了详细的见解 (Loh、Quah、Chia、Fun、Sapnakumari、Narayana 和 Sarojini,2013)。
发光特性:Cheon 等人(2005)探索了带有 DCM 侧基的芴共聚物(包括 1H-吡唑衍生物)的发光特性。他们专注于这些共聚物的合成过程以及由此产生的光致发光和电致发光特性 (Cheon、Joo、Kim、Jin、Shin 和 Kim,2005)。
属性
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(19)5-6-14(11)18/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRQPDBENLMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




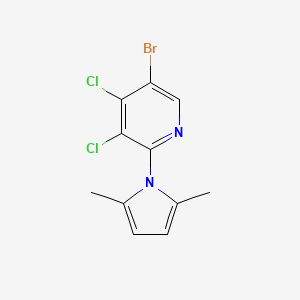
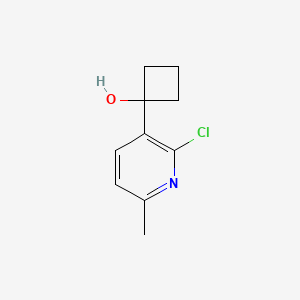
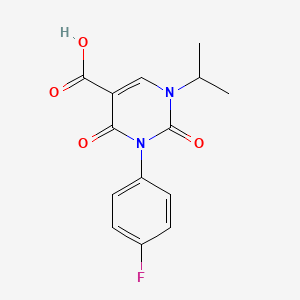
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
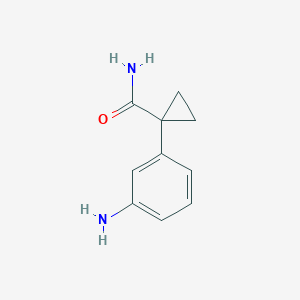
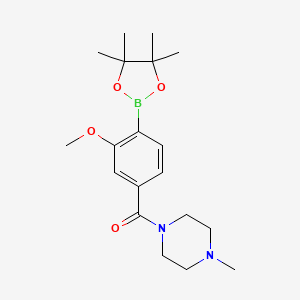
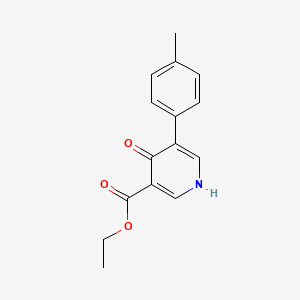
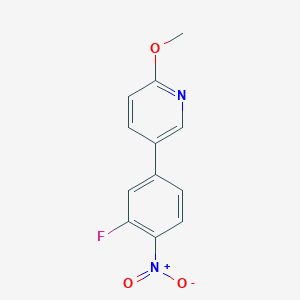
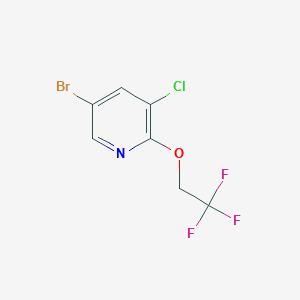
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
